molecular formula C24H47NO12 B611227 t-Boc-N-amido-PEG8-acid CAS No. 1334169-93-3

t-Boc-N-amido-PEG8-acid

Cat. No. B611227
M. Wt: 541.64
InChI Key: XYVCCDSFTREKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-amido-PEG8-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Scientific Research Applications

  • Novel Synthesis and Applications : t-Boc-N-amido-PEG8-acid is used in the synthesis of novel compounds like branched polyethylene glycol, which consists of PEG chains and glutamic acid, protected by t-butyloxycarbonyl (Boc) (Li Ke-liang, 2007).

  • Catalysis in Chemical Reactions : It is also used as a catalyst in allylation of isatins and N-tert-butyloxycarbonylamido sulfones under specific conditions, leading to high yields of products (Ghosh et al., 2014).

  • Amide N-C Cross-Coupling : In the realm of organic chemistry, N-acyl-tert-butyl-carbamates (Boc) are found to be twisted around the N-C(O) axis, facilitating amide bond N-C cross-coupling reactions (Szostak et al., 2016).

  • Biomedical Applications : There is significant interest in the biomedical field, such as in the synthesis of amphiphilic conetwork gels and hydrogels for controlled drug release and tissue engineering applications (Bhingaradiya et al., 2017).

  • Gene Delivery : In gene therapy, PEGylated bioreducible poly(amido amine)s, synthesized with mono-tert-butoxycarbonyl (Boc) PEG diamine, are used for non-viral gene delivery, showing low cytotoxicity and efficient transfection efficiencies (Lin & Engbersen, 2011).

  • Superlubricity in Engineering Applications : In engineering, boric acid and t-Boc-N-amido-PEG8-acid are used to achieve superlubricity in certain solutions, which is significant for scientific understanding and practical applications (Ge et al., 2018).

  • Functionalization of Biomaterials : Boronic acid functionalized polymers, incorporating components like t-Boc-N-amido-PEG8-acid, are explored for potential biomedical applications like drug and gene delivery, forming nanoparticles and hydrogels with unique properties (Piest, 2011).

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO12/c1-24(2,3)37-23(28)25-5-7-30-9-11-32-13-15-34-17-19-36-21-20-35-18-16-33-14-12-31-10-8-29-6-4-22(26)27/h4-21H2,1-3H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVCCDSFTREKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG8-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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